molecular formula C27H27N5O3 B12486798 4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

Cat. No.: B12486798
M. Wt: 469.5 g/mol
InChI Key: YKGRXDLPHXZRAD-UHFFFAOYSA-N
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Description

4-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-N’-[(3Z)-2-OXO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group, linked to an indole derivative through a benzohydrazide moiety. Its multifaceted structure allows it to interact with various biological targets, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 4-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-N’-[(3Z)-2-OXO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes:

    Formation of the piperazine derivative: This step involves the reaction of 2-methoxyphenylamine with piperazine under controlled conditions to form the 2-methoxyphenylpiperazine intermediate.

    Synthesis of the indole derivative: The indole moiety is synthesized through a Fischer indole synthesis, involving the reaction of phenylhydrazine with a ketone or aldehyde.

    Coupling reaction: The final step involves the coupling of the piperazine derivative with the indole derivative using a benzohydrazide linker. .

Chemical Reactions Analysis

4-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-N’-[(3Z)-2-OXO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:

Scientific Research Applications

4-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-N’-[(3Z)-2-OXO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly as an alpha1-adrenergic receptor antagonist.

    Pharmacology: Its interaction with various neurotransmitter receptors makes it a candidate for studying neurological conditions such as depression and anxiety.

    Biological Research: The compound’s ability to modulate receptor activity is useful in understanding receptor-ligand interactions and signal transduction pathways.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 4-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-N’-[(3Z)-2-OXO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE involves its interaction with alpha1-adrenergic receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines like noradrenaline and adrenaline. This inhibition leads to the relaxation of smooth muscles in blood vessels, resulting in vasodilation and a subsequent decrease in blood pressure. The compound also affects neurotransmitter release, which can modulate mood and anxiety levels .

Comparison with Similar Compounds

4-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-N’-[(3Z)-2-OXO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE can be compared with other similar compounds such as:

    Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist used as an antidepressant.

    Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostate hyperplasia.

    Urapidil: Used for the treatment of hypertension, it also acts on alpha1-adrenergic receptors.

    2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share structural similarities and exhibit similar pharmacological profiles .

Properties

Molecular Formula

C27H27N5O3

Molecular Weight

469.5 g/mol

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]benzamide

InChI

InChI=1S/C27H27N5O3/c1-35-24-9-5-4-8-23(24)32-16-14-31(15-17-32)18-19-10-12-20(13-11-19)26(33)30-29-25-21-6-2-3-7-22(21)28-27(25)34/h2-13,28,34H,14-18H2,1H3

InChI Key

YKGRXDLPHXZRAD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C=C3)C(=O)N=NC4=C(NC5=CC=CC=C54)O

Origin of Product

United States

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